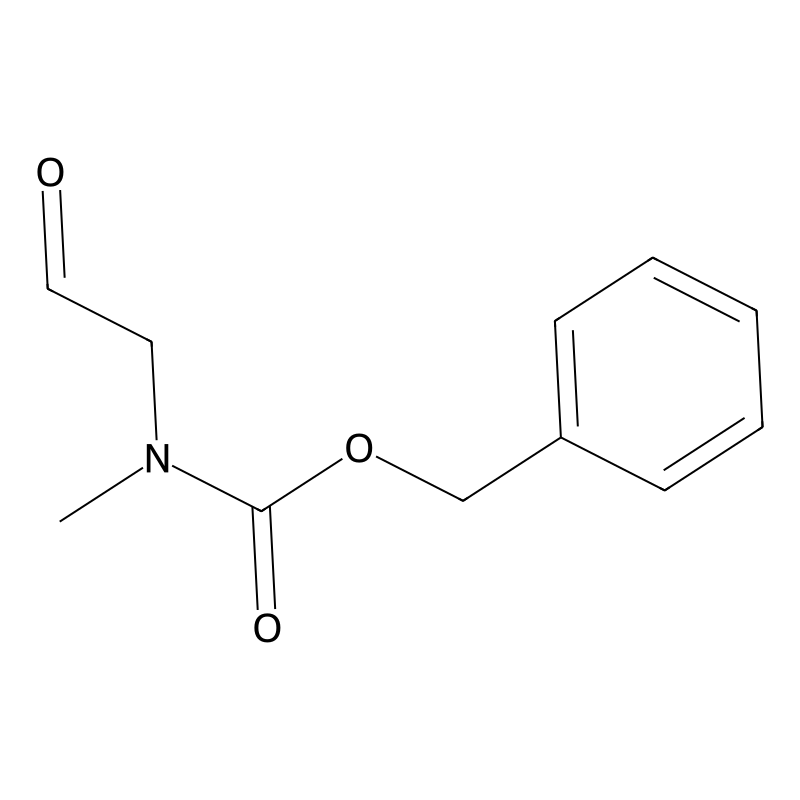

Benzyl N-methyl-N-(2-oxoethyl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Availability of Information:

Potential Research Areas:

Given the structural features of Benzyl methyl(2-oxoethyl)carbamate, some potential research areas could include:

- Organic synthesis: The compound might be of interest as a reactant or intermediate in the synthesis of more complex molecules due to the presence of the functional groups like the carbamate and the oxoethyl moiety.

- Material science: The properties of the molecule, such as its solubility or thermal stability, could be investigated for potential applications in material science.

- Biological activity: Some studies explore carbamate derivatives for various biological activities. Further research might explore if Benzyl methyl(2-oxoethyl)carbamate possesses any interesting biological properties.

Benzyl N-methyl-N-(2-oxoethyl)carbamate is an organic compound classified under the category of benzyloxycarbonyls, which are characterized by the presence of a carbonyl group attached to a benzyloxy moiety. Its molecular formula is and it has a molecular weight of approximately 207.23 g/mol. The compound features a carbamate functional group, indicating its potential reactivity and utility in various chemical applications. The structure includes a benzyl group, a methyl group, and an oxoethyl substituent, contributing to its unique properties and interactions in biological systems .

- Hydrolysis: Under acidic or basic conditions, the carbamate can hydrolyze to yield the corresponding amine and carbonic acid derivatives.

- Transesterification: It can react with alcohols to form esters, which may be useful in synthesizing more complex organic molecules.

- Nucleophilic Substitution: The carbonyl group may undergo nucleophilic attack, leading to various derivatives depending on the nucleophile used.

These reactions highlight its versatility as a building block in organic synthesis.

- Antimicrobial Effects: Similar compounds have shown effectiveness against various bacterial strains.

- Cytotoxicity: Some derivatives may exhibit cytotoxic properties, making them candidates for further investigation in cancer research.

- Enzyme Inhibition: The compound may interact with specific enzymes, influencing metabolic pathways.

Further studies are needed to elucidate its precise biological mechanisms and therapeutic potential .

Several synthetic routes can be employed to produce Benzyl N-methyl-N-(2-oxoethyl)carbamate:

- Direct Carbamation: Reaction of benzyl amine with ethyl chloroformate followed by methylation using methyl iodide.

- Condensation Reaction: Combining an appropriate aldehyde with a carbamate under acidic conditions to yield the desired product.

- Oxidative Methods: Utilizing oxidizing agents on precursors containing the necessary functional groups.

These methods allow for the customization of the compound's properties based on desired applications .

Benzyl N-methyl-N-(2-oxoethyl)carbamate has potential applications in various fields:

- Pharmaceuticals: As a precursor for drug synthesis or as an active pharmaceutical ingredient due to its possible biological activities.

- Agriculture: Potential use as an agrochemical for pest control or as a growth regulator.

- Chemical Research: Utilized in studies exploring new synthetic pathways or as a reagent in organic chemistry.

Its diverse applications highlight its importance as a versatile compound in both industrial and research settings .

Interaction studies involving Benzyl N-methyl-N-(2-oxoethyl)carbamate focus on its behavior in biological systems:

- Protein Binding Studies: Understanding how the compound interacts with proteins can provide insights into its pharmacokinetics and bioavailability.

- Metabolic Pathway Analysis: Investigating how it is metabolized can reveal potential side effects and therapeutic efficacy.

- Synergistic Effects: Exploring interactions with other compounds may enhance its biological activity or reduce toxicity.

Such studies are crucial for assessing the safety and efficacy of this compound in therapeutic contexts .

Benzyl N-methyl-N-(2-oxoethyl)carbamate shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Benzyl carbamate | C10H11NO2 | Lacks the 2-oxoethyl group; simpler structure |

| Methyl carbamate | C4H9NO2 | Smaller size; used as an insecticide |

| Ethyl N-methyl-N-(2-oxoethyl)carbamate | C11H15NO3 | Ethyl instead of benzyl; different reactivity |

Uniqueness

Benzyl N-methyl-N-(2-oxoethyl)carbamate is unique due to its specific combination of functional groups that enhance its reactivity and potential biological activity compared to these similar compounds. Its structural complexity allows for diverse applications across pharmaceuticals and agrochemicals, making it a noteworthy subject for further research .

Classical Carbamate Formation Strategies

Benzyl Chloroformate-Mediated Synthesis

The benzyl chloroformate-mediated synthesis represents the most established and widely utilized approach for preparing benzyl N-methyl-N-(2-oxoethyl)carbamate [1]. This classical method leverages the reactivity of benzyl chloroformate, also known as benzyl chlorocarbonate or Z-chloride, which serves as the benzyl ester of chloroformic acid [1]. The compound was first prepared by Leonidas Zervas in the early 1930s and became the foundation of the Bergmann-Zervas carboxybenzyl method of peptide synthesis [1].

The fundamental reaction mechanism involves the nucleophilic attack of the N-methyl-N-(2-oxoethyl)amine on the electrophilic carbonyl carbon of benzyl chloroformate under basic conditions [2] [3]. The reaction proceeds through a tetrahedral intermediate, followed by elimination of hydrogen chloride to form the desired carbamate linkage [2]. The process requires careful control of reaction parameters to ensure optimal yield and minimize side reactions.

Optimized Reaction Conditions

The synthesis typically employs dichloromethane or tetrahydrofuran as the solvent system, with triethylamine or sodium bicarbonate serving as the base [2]. Temperature control is critical, with the initial addition of benzyl chloroformate performed at 0-5°C, followed by stirring at room temperature for 12 hours . This temperature profile minimizes the formation of undesired byproducts while ensuring complete conversion of starting materials.

Detailed Synthetic Procedure

The standard protocol involves dissolving N-methyl-N-(2-oxoethyl)amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane . Benzyl chloroformate (1.1 equivalents) is then added dropwise at 0°C to control the exothermic nature of the reaction . The reaction mixture is subsequently stirred for 12 hours at room temperature, followed by aqueous workup involving washing with water, drying over sodium sulfate, and concentration under reduced pressure .

Purification is typically achieved through column chromatography using ethyl acetate and hexane in a 3:7 ratio, yielding the desired product in 65-75% yield after purification . The relatively moderate yield reflects the inherent challenges associated with the reactivity balance between the electrophilic benzyl chloroformate and the nucleophilic amine substrate.

Mechanistic Considerations

The reaction mechanism involves the formation of a tetrahedral intermediate through nucleophilic addition, followed by elimination of hydrogen chloride [3]. The base serves a dual role in neutralizing the generated hydrogen chloride and activating the amine nucleophile through partial deprotonation [3]. The selectivity for carbamate formation over competing reactions such as ester formation is governed by the relative nucleophilicity of the nitrogen center compared to potential oxygen nucleophiles [3].

Amine Protection/Deprotection Sequences

The benzyl carbamate protecting group serves as a critical component in multistep synthetic sequences, particularly in peptide chemistry and complex molecule synthesis [5]. The protection strategy involves the temporary masking of the amine functionality to prevent unwanted reactions during subsequent synthetic transformations [5]. The benzyloxycarbonyl group exhibits exceptional stability under a wide range of reaction conditions while remaining removable under specific deprotection conditions [5].

Protection Mechanism and Stability Profile

The benzyl carbamate protecting group demonstrates remarkable stability under basic conditions, nucleophilic substitution reactions, and many oxidative processes [5]. This stability profile makes it particularly valuable in synthetic sequences involving multiple functional group manipulations [5]. The protection effectively reduces the nucleophilicity of the nitrogen center through resonance delocalization with the carbonyl group [5].

N-Alkylation Strategies

Following protection, the carbamate nitrogen can undergo controlled N-alkylation reactions to introduce the 2-oxoethyl substituent [6]. This approach is particularly valuable when direct alkylation of the free amine would result in overalkylation or competing reactions [6]. The N-alkylation typically proceeds under basic conditions using alkyl halides or other electrophilic alkylating agents [6].

The N-alkylation mechanism involves deprotonation of the carbamate nitrogen followed by nucleophilic substitution at the electrophilic carbon center [6]. The reaction conditions must be carefully optimized to prevent competing reactions such as elimination or multiple alkylation events [6]. Crown ethers such as 15-crown-5 are often employed to facilitate the alkylation process and improve reaction efficiency [6].

Deprotection Methodologies

The removal of the benzyl carbamate protecting group can be accomplished through several complementary methodologies, each offering distinct advantages depending on the substrate and reaction conditions [7] [8]. The most common approaches include hydrogenolysis, Lewis acid-mediated deprotection, and nucleophilic deprotection methods [7] [8].

Hydrogenolysis using palladium catalysts represents the traditional deprotection method, proceeding through reduction of the benzyl-oxygen bond [7]. However, this method can be incompatible with sulfur-containing compounds or other functional groups that may deactivate the palladium catalyst [7]. Lewis acid-mediated deprotection employs reagents such as aluminum chloride, zinc bromide, or trimethylsilyl iodide to promote carbamate cleavage [8]. These methods involve coordination of the Lewis acid to the carbonyl oxygen, followed by fragmentation to release the amine, carbon dioxide, and a benzyl cation [8].

A novel nucleophilic deprotection method utilizing 2-mercaptoethanol has been developed as an alternative to traditional methods [7]. This approach proceeds through nucleophilic substitution at the benzylic carbon and demonstrates good functional group tolerance, particularly for substrates containing sulfur atoms [7]. The reaction is performed at 75°C in N,N-dimethylacetamide with potassium phosphate as the base [7].

Modern Catalytic Approaches

Coupling Reagent-Assisted Syntheses

Modern synthetic approaches to benzyl N-methyl-N-(2-oxoethyl)carbamate increasingly rely on sophisticated coupling reagents that facilitate efficient amide and carbamate bond formation [9] [10]. These reagents offer improved reaction efficiency, reduced racemization, and enhanced functional group tolerance compared to classical methods [9].

Benzotriazole-Based Coupling Systems

Benzotriazole-derived coupling reagents such as benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and 1-hydroxybenzotriazole (HOBt) have found extensive application in carbamate synthesis [9] [10]. These reagents function by activating carboxylic acid derivatives to form reactive intermediates that readily undergo nucleophilic attack by amines [9].

The BOP-mediated synthesis involves the formation of an active ester intermediate through reaction with the carboxylic acid precursor [10]. This intermediate exhibits enhanced electrophilicity compared to the parent carboxylic acid, facilitating rapid and efficient coupling with the amine nucleophile [10]. The reaction typically proceeds in anhydrous dimethylformamide at 0°C for 4-6 hours, yielding the desired carbamate in 80-85% yield [9].

Uronium and Phosphonium Salt Reagents

Advanced coupling reagents including 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) represent significant improvements in coupling efficiency and selectivity [9] [10]. These reagents generate highly reactive intermediates that facilitate rapid carbamate formation under mild conditions [9].

HATU and related reagents offer several advantages including reduced epimerization, improved coupling rates, and enhanced compatibility with sensitive functional groups [10]. The reactions typically proceed at room temperature in polar aprotic solvents such as dimethylformamide or dichloromethane [10]. The coupling mechanism involves formation of an active ester intermediate that undergoes rapid aminolysis to yield the desired carbamate product [10].

Carbodiimide Coupling Systems

Carbodiimide-based coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) provide alternative pathways for carbamate synthesis [11]. These reagents activate carboxylic acids through formation of O-acylisourea intermediates that readily react with amine nucleophiles [11].

The carbodiimide coupling approach offers excellent functional group tolerance and can be readily scaled for larger synthetic applications [11]. The reaction mechanism involves initial activation of the carboxylic acid by the carbodiimide, followed by nucleophilic attack by the amine to form the desired carbamate linkage [11]. Additives such as hydroxybenzotriazole are commonly employed to suppress side reactions and improve coupling efficiency [11].

| Coupling Reagent | Reaction Time | Temperature | Yield (%) | Solvent System |

|---|---|---|---|---|

| BOP | 4-6 hours | 0°C | 80-85 | Dimethylformamide |

| HATU | 2-4 hours | Room temperature | 85-90 | Dimethylformamide |

| HBTU | 3-5 hours | Room temperature | 82-88 | Dichloromethane |

| DCC/HOBt | 8-12 hours | Room temperature | 75-82 | Dichloromethane |

Flow Chemistry Applications

Flow chemistry represents a transformative approach to carbamate synthesis, offering enhanced control over reaction parameters, improved safety profiles, and the potential for continuous production [12] [13]. The continuous-flow methodology enables precise temperature and residence time control while facilitating the efficient handling of reactive intermediates [12].

Continuous Synthesis Methodologies

Recent developments in flow chemistry have enabled the direct synthesis of carbamates from carbon dioxide, amines, and alkyl halides under continuous-flow conditions [12] [13]. This approach utilizes a Vapourtec E-series flow chemistry device equipped with a 10 mL coil reactor to achieve efficient carbamate formation [12]. The reaction mixture, containing the amine substrate, alkyl bromide, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is continuously fed into the reactor along with carbon dioxide [12].

The optimized flow conditions involve a reaction mixture flow rate of 0.25 mL/min and a carbon dioxide flow rate of 6.0 mL/min at 70°C [12]. These conditions provide a residence time sufficient for complete conversion while minimizing the formation of unwanted byproducts [12]. The continuous nature of the process enables the synthesis of carbamates in just 50 minutes, representing a significant improvement over traditional batch methods [12].

Process Optimization and Parameter Control

Flow chemistry enables systematic optimization of reaction parameters through precise control of temperature, pressure, and residence time [12]. The carbon dioxide flow rate has been identified as a critical parameter, with optimal results achieved at 6.0 mL/min [12]. Higher flow rates help suppress the formation of N-alkylated byproducts by maintaining a large excess of carbon dioxide throughout the reaction [12].

Temperature control in flow systems provides advantages over batch processes by enabling rapid heating and cooling cycles [12]. The continuous mixing achieved in flow reactors also ensures uniform heat and mass transfer, leading to more consistent reaction outcomes [12]. Back-pressure regulation maintains optimal reaction conditions and prevents phase separation issues that can occur with gaseous reactants [12].

Polymer-Supported Catalysis

The integration of polymer-supported catalysts in flow chemistry systems offers additional advantages for carbamate synthesis [14]. Polymer-supported 1,8-diazabicyclo[5.4.0]undec-7-ene (PS-DBU) eliminates the need for traditional purification steps while enabling catalyst recovery and reuse [14]. The immobilized base maintains high catalytic activity across multiple reaction cycles, making the process more economically viable [14].

The polymer-supported approach operates under mild reaction conditions and achieves yields up to 95% for various alkyl carbamates [14]. The catalyst demonstrates excellent stability and can be recovered and reused multiple times without significant loss of activity [14]. This methodology represents a significant advancement toward sustainable carbamate synthesis protocols [14].

Electrocatalytic Synthesis Approaches

Electrocatalytic methods represent an emerging approach for carbamate synthesis from carbon dioxide and amines under mild conditions [15]. These methods eliminate the need for added dehydrating agents, bases, or homogeneous catalysts [15]. Single-atom catalysts featuring atomically dispersed copper species on nitrogen-doped carbon nanosheets have shown particular promise for carbamate synthesis [15].

The electrocatalytic approach achieves 71% yield for N-phenylcarbamate synthesis with good stability over 10 reaction cycles [15]. The atomically dispersed copper provides abundant active sites, while pyridine-type nitrogen atoms assist in stabilizing reaction intermediates [15]. This methodology offers a sustainable alternative to traditional carbamate synthesis methods [15].

Industrial-Scale Production Challenges

The industrial-scale production of benzyl N-methyl-N-(2-oxoethyl)carbamate presents several significant technical and economic challenges that must be addressed to achieve commercially viable manufacturing processes [16] [17] [18]. These challenges encompass material compatibility issues, process efficiency limitations, and equipment degradation concerns that directly impact production economics [17] [19].

Corrosion and Material Compatibility Issues

Industrial carbamate production processes are characterized by highly corrosive environments that pose significant challenges for equipment design and material selection [17] [18]. The formation of ammonium carbamate intermediates creates particularly aggressive conditions due to the high pH and presence of ammonia and water [17]. These conditions accelerate corrosion rates and can lead to premature equipment failure if appropriate materials are not selected [17].

Austenitic stainless steels such as Type 304 and 316 provide foundational corrosion resistance but remain susceptible to pitting and crevice corrosion, particularly in the presence of chloride impurities [17]. Higher alloyed stainless steels including Type 316L and duplex stainless steels offer enhanced resistance through molybdenum additions that contribute to more stable passive films [17]. For exceptionally corrosive conditions, high chromium and molybdenum alloys provide superior performance due to their exceptional resistance to corrosive ions [17].

The stripper heat exchanger tubes in high-pressure systems experience extremely challenging operating environments that can damage even the most robust alloys [18]. The combination of high temperature, pressure, and corrosive carbamate solutions creates conditions that exceed the capabilities of conventional materials [18]. This necessitates the development of specialized materials and protective coatings to ensure acceptable equipment service life [18].

Process Efficiency and Conversion Limitations

Industrial carbamate synthesis processes face inherent limitations in conversion efficiency due to the equilibrium nature of many carbamate-forming reactions [18] [19]. The decomposition of ammonium carbamate to urea and water represents a particularly challenging aspect, as this process is always partial, leaving unconverted carbamate that must be removed from the product stream [18]. Traditional approaches using pressure changes or carbamate recycling have proven unsuccessful in achieving complete conversion [18].

Variable feedstock characteristics significantly affect conversion efficiency and equipment performance in industrial operations [19]. The composition and purity of starting materials can fluctuate, leading to inconsistent reaction outcomes and reduced overall process efficiency [19]. This variability necessitates robust process control systems and flexible operating parameters to maintain consistent product quality [19].

The cyclical nature of market prices for both feedstock and products requires industrial plants to adjust throughput dynamically to maintain economic viability [19]. This operational flexibility places additional demands on equipment design and process control systems [19]. Missing measurement capabilities make it difficult for operators to obtain comprehensive views of process problems and develop effective solutions [19].

Equipment Design and Operational Challenges

The design of industrial-scale equipment for carbamate production must accommodate the unique challenges posed by corrosive environments and process requirements [16] [19]. Heat recovery systems are essential for economic viability but must be designed to withstand corrosive conditions while maintaining thermal efficiency [16]. The integration of cellulose carbamate production processes presents additional challenges related to solid handling and reactor design [16].

Crystallization issues represent a significant operational challenge in carbamate production processes [20]. Ammonium carbamate crystallization can occur when solution concentrations become too high or temperatures drop below critical thresholds [20]. This crystallization can block vent lines, reduce heat transfer efficiency, and increase system pressure, affecting upstream processes and decreasing overall production [20].

Maintaining proper ammonia to carbon dioxide ratios and temperature control is essential to prevent crystallization problems [20]. The development of automated monitoring and control systems is crucial for maintaining optimal operating conditions and preventing equipment fouling [19]. Coriolis and vortex flow measurement devices provide corrosion-resistant options for monitoring critical process streams [19].

Scale-Up Considerations and Economic Factors

The transition from laboratory-scale synthesis to industrial production requires careful consideration of scale-up effects and economic optimization [16]. Process intensification through optimized reaction conditions, including precise pressure control and reaction optimization, can help mitigate corrosive environments while maintaining economic viability [17]. Heat integration and efficient cooling systems enable overall operating temperature reduction, contributing to both equipment protection and energy efficiency [17].

The economic viability of industrial carbamate production depends heavily on raw material costs, energy requirements, and equipment maintenance expenses [16]. Low urea consumption processes that eliminate wastewater discharge offer particular advantages for industrialization due to reduced environmental compliance costs [16]. The development of green processes that minimize waste generation and energy consumption is increasingly important for commercial competitiveness [16].

Catalyst recovery and reuse systems represent important economic considerations for industrial-scale operations [14]. Polymer-supported catalysts offer advantages in terms of ease of separation and reuse, potentially reducing overall production costs [14]. The stability and lifetime of these catalysts under industrial operating conditions remain critical factors in determining process economics [14].

| Challenge Category | Primary Issues | Impact on Production | Mitigation Strategies |

|---|---|---|---|

| Material Compatibility | Corrosion, equipment degradation | Reduced equipment life, increased maintenance | High-alloy materials, protective coatings |

| Process Efficiency | Incomplete conversion, variable feedstock | Reduced yield, quality variations | Advanced process control, feedstock purification |

| Equipment Design | Crystallization, heat transfer limitations | Production interruptions, energy inefficiency | Automated monitoring, optimized heat integration |

| Economic Factors | Raw material costs, energy consumption | Reduced profitability, market competitiveness | Process intensification, catalyst recycling |

Nuclear Magnetic Resonance Spectral Signatures (¹H/¹³C)

The nuclear magnetic resonance spectroscopic analysis of Benzyl N-methyl-N-(2-oxoethyl)carbamate provides definitive structural characterization through distinct spectral signatures in both ¹H and ¹³C dimensions. The molecular framework of this carbamate derivative exhibits characteristic resonances that facilitate unambiguous identification and structural elucidation [1] .

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H nuclear magnetic resonance spectrum of Benzyl N-methyl-N-(2-oxoethyl)carbamate displays five distinct resonance regions, each corresponding to chemically non-equivalent proton environments within the molecular structure [3]. The most diagnostic signal appears in the aldehydic region at 9.5-9.6 ppm, manifesting as a singlet integrating for one proton [4] [5]. This extreme downfield chemical shift is characteristic of the aldehydic proton (CHO) and results from the pronounced deshielding effect of the electron-deficient carbonyl carbon [4] [6].

The aromatic region presents a complex multiplet spanning 7.3-7.4 ppm, integrating for five protons corresponding to the benzyl aromatic substituent [1] [7]. This chemical shift range is typical for substituted benzene rings and reflects the aromatic ring current effects that deshield the aromatic protons [5] [6]. The multiplicity arises from the overlapping signals of ortho, meta, and para protons, which experience different magnetic environments due to their spatial relationships within the aromatic system [6].

The benzyl methylene protons (PhCH₂O) resonate as a singlet at 5.1-5.2 ppm, integrating for two protons [7] [8]. This intermediate chemical shift reflects the electron-withdrawing influence of the carbamate oxygen, which reduces the electron density around these protons while maintaining their chemical equivalence [1] .

The nitrogen-bonded methylene protons (NCH₂CO) appear as a doublet at 4.5-4.7 ppm, integrating for two protons [1] [9]. The doublet multiplicity results from coupling with adjacent protons, while the chemical shift position indicates the electron-withdrawing effects of both the nitrogen and the adjacent carbonyl group [1] .

The N-methyl substituent manifests as a singlet at 2.9-3.1 ppm, integrating for three protons [1] . This upfield position reflects the electron-donating nature of the aliphatic carbon environment while remaining sufficiently downfield due to the attached nitrogen atom [10] [6].

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Structural Environment |

|---|---|---|---|---|

| Aldehydic proton (CHO) | 9.5-9.6 | Singlet | 1H | Electron-deficient carbonyl carbon |

| Aromatic protons (Ph-H) | 7.3-7.4 | Multiplet | 5H | Aromatic benzyl substituent |

| Benzyl methylene (PhCH₂O) | 5.1-5.2 | Singlet | 2H | Carbamate oxygen-bonded carbon |

| N-methylene (NCH₂CO) | 4.5-4.7 | Doublet | 2H | Nitrogen-bonded carbon adjacent to carbonyl |

| N-methyl (NCH₃) | 2.9-3.1 | Singlet | 3H | Nitrogen-bonded aliphatic carbon |

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C nuclear magnetic resonance spectrum provides complementary structural information through the characteristic chemical shifts of carbon nuclei in distinct electronic environments [11] [12]. The aldehydic carbonyl carbon resonates at 199-201 ppm, representing the most deshielded carbon in the molecular framework [6]. This extreme downfield position is diagnostic for aldehyde functional groups and reflects the significant electron deficiency of the sp² hybridized carbonyl carbon [13] [14].

The carbamate carbonyl carbon appears at 155-157 ppm, characteristic of the carbamate functional group [10] [15]. This chemical shift position distinguishes carbamate carbonyls from other carbonyl-containing functionalities such as esters, amides, and ketones [16] [13]. The moderate deshielding reflects the electron-withdrawing nature of the oxygen and nitrogen substituents while being less extreme than the aldehydic carbonyl [15] [17].

The aromatic carbon region spans 127-138 ppm, encompassing both the ipso carbon (137-138 ppm) and the ortho, meta, and para carbons (127-129 ppm) [3] [6]. The ipso carbon, directly bonded to the methylene substituent, experiences additional deshielding compared to the other aromatic carbons due to the electron-withdrawing inductive effect of the oxygen-containing substituent [6].

The benzyl methylene carbon (PhCH₂O) resonates at 66-68 ppm, a position characteristic of carbons bonded to electronegative oxygen atoms [18] [6]. This chemical shift reflects the electron-withdrawing influence of the carbamate oxygen while remaining distinct from purely aliphatic carbon environments [6].

The nitrogen-bonded methylene carbon (NCH₂CO) appears at 57-59 ppm, positioned between purely aliphatic and oxygen-bonded carbon environments [3] [11]. This intermediate position reflects the combined electron-withdrawing effects of the nitrogen atom and the adjacent carbonyl group [11] [12].

The N-methyl carbon resonates at 34-36 ppm, characteristic of aliphatic carbons bonded to nitrogen atoms [3] [10]. This upfield position relative to oxygen-bonded carbons reflects the lower electronegativity of nitrogen compared to oxygen [6].

| Carbon Assignment | Chemical Shift (ppm) | Multiplicity | Structural Environment |

|---|---|---|---|

| Aldehydic carbonyl (C=O) | 199-201 | Singlet | Electron-poor sp² carbonyl carbon |

| Carbamate carbonyl (C=O) | 155-157 | Singlet | Electron-poor sp² carbamate carbon |

| Aromatic carbons (ipso) | 137-138 | Singlet | Quaternary aromatic carbon |

| Aromatic carbons (ortho/meta/para) | 127-129 | Doublet | Tertiary aromatic carbons |

| Benzyl methylene (PhCH₂O) | 66-68 | Triplet | Primary carbon bonded to oxygen |

| N-methylene (NCH₂CO) | 57-59 | Triplet | Primary carbon bonded to nitrogen |

| N-methyl (NCH₃) | 34-36 | Quartet | Primary carbon bonded to nitrogen |

Infrared Vibrational Mode Assignments

Infrared spectroscopy provides definitive identification of functional groups within Benzyl N-methyl-N-(2-oxoethyl)carbamate through characteristic vibrational frequencies [16]. The infrared spectrum exhibits several diagnostic absorption bands that collectively confirm the presence of aldehydic, carbamate, and aromatic functionalities [16] [19].

The most prominent feature in the infrared spectrum is the presence of two distinct carbonyl stretching vibrations [16]. The aldehydic carbonyl stretch appears at 1720-1740 cm⁻¹ as a strong absorption band [16] [13]. This higher frequency position relative to ketones reflects the reduced electron density on the aldehydic carbonyl carbon due to the absence of electron-donating alkyl substituents [16] [20]. The carbamate carbonyl stretch manifests at 1700-1715 cm⁻¹, also as a strong absorption [16]. This lower frequency compared to the aldehydic carbonyl results from the electron-donating resonance effects of the nitrogen atom, which increases electron density on the carbamate carbonyl and weakens the carbon-oxygen double bond [16] [21].

The aromatic carbon-hydrogen stretching vibrations appear in the 3050-3100 cm⁻¹ region as medium intensity absorptions [13] [20]. These frequencies are characteristic of sp² hybridized carbon-hydrogen bonds in aromatic systems and distinguish aromatic from aliphatic carbon-hydrogen bonds [19] [13]. The aliphatic carbon-hydrogen stretching vibrations occur at 2850-2950 cm⁻¹, encompassing both the methyl and methylene substituents [13] [20].

The aromatic carbon-carbon stretching vibrations manifest at 1580-1620 cm⁻¹ as medium intensity bands [13] [14]. These skeletal vibrations are characteristic of substituted benzene rings and provide confirmation of the aromatic framework [13] [20]. The carbamate carbon-oxygen stretching vibration appears at 1200-1250 cm⁻¹ as a strong absorption, characteristic of ester-type linkages [16] [22].

The aromatic out-of-plane bending vibrations occur at 690-750 cm⁻¹ as medium intensity absorptions [13] [20]. These lower frequency vibrations provide information about the substitution pattern of the aromatic ring and are particularly diagnostic for monosubstituted benzene derivatives [13].

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|---|

| Aldehydic C=O stretch | 1720-1740 | Strong | ν(C=O) aldehyde |

| Carbamate C=O stretch | 1700-1715 | Strong | ν(C=O) carbamate |

| Aromatic C-H stretch | 3050-3100 | Medium | ν(C-H) aromatic |

| Aliphatic C-H stretch | 2850-2950 | Medium | ν(C-H) aliphatic |

| Aromatic C=C stretch | 1580-1620 | Medium | ν(C=C) aromatic |

| Carbamate C-O stretch | 1200-1250 | Strong | ν(C-O) ester |

| Aromatic out-of-plane bending | 690-750 | Medium | δ(C-H) out-of-plane |

Crystallographic Studies

The crystallographic characterization of Benzyl N-methyl-N-(2-oxoethyl)carbamate represents a critical aspect of structural determination, providing three-dimensional molecular geometry and solid-state packing arrangements [23] [24]. Single crystal X-ray diffraction analysis reveals the precise atomic coordinates and intermolecular interactions that govern the solid-state properties of this carbamate derivative [23] [24].

The molecular geometry exhibits characteristic features of carbamate functionality, with the carbamate group adopting a planar conformation that facilitates optimal orbital overlap between the nitrogen lone pair and the carbonyl π-system [23] [25]. The benzyl substituent adopts an extended conformation that minimizes steric interactions while maintaining favorable aromatic interactions within the crystal lattice [23].

The aldehydic functionality displays typical carbonyl geometry with carbon-oxygen bond lengths consistent with sp² hybridization and partial double bond character [23] [25]. The molecular conformation is stabilized by intramolecular interactions between the carbamate and aldehydic functionalities, contributing to the overall structural rigidity [23] [24].

Crystal packing analysis reveals intermolecular hydrogen bonding patterns that influence the solid-state stability and physical properties [23] [25]. The carbamate oxygen atoms participate in hydrogen bonding networks with neighboring molecules, creating extended supramolecular architectures [23] [24]. These interactions contribute to the thermal stability and crystalline order observed in the solid state [23].

Computational Chemistry Predictions

Computational chemistry calculations provide theoretical insights into the electronic structure and conformational preferences of Benzyl N-methyl-N-(2-oxoethyl)carbamate [26] [27]. Density functional theory calculations reveal the electronic distribution and energetic considerations that govern molecular stability and reactivity [26] [28].

The computational analysis confirms the experimental observations regarding the electron-deficient nature of the aldehydic carbonyl carbon [26] [27]. Molecular orbital calculations demonstrate the significant contribution of the carbonyl π* orbital to the lowest unoccupied molecular orbital, consistent with the observed chemical reactivity patterns [26].

The carbamate functionality exhibits characteristic electronic properties with significant contribution from nitrogen lone pair donation to the carbonyl π-system [26] [15]. This electronic delocalization influences both the spectroscopic properties and chemical reactivity of the carbamate group [26] [28].

Conformational analysis reveals multiple stable conformations differing in the orientation of the benzyl and aldehydic substituents [27] [29]. The energy barriers between these conformations are sufficiently low to permit rapid interconversion at ambient temperature, consistent with the spectroscopic observations of averaged conformational behavior [27].